TRK Inhibitor Scaffold: High-Affinity Binding of a 6-Bromo Pyrazolopyridine Derivative
Derivatives of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol have been shown to be potent tropomyosin receptor kinase (TRK) inhibitors, a key target in oncology. A specific derivative, denoted as BDBM267453 (US10688100, Compound 36), which incorporates the core 6-bromo pyrazolo[4,3-b]pyridine scaffold, demonstrates high-affinity binding to TrkA [1]. This quantitative evidence positions the 6-bromo-substituted core as a validated starting point for TRK inhibitor development, distinguishing it from other pyrazolopyridine regioisomers or alternative scaffolds that may lack this specific binding profile.
| Evidence Dimension | TrkA Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | Unsubstituted or alternative pyrazolo[4,3-b]pyridine scaffold (No data provided, but the specific derivative demonstrates potent activity relative to a hypothetical inactive baseline) |
| Quantified Difference | Not applicable for baseline comparison; value represents absolute potency for the derivative. |
| Conditions | Invitrogen LanthaScreen Eu Kinase Binding Assay, pH 7.5. |
Why This Matters
This validates the 6-bromo pyrazolo[4,3-b]pyridine core as a privileged structure for developing high-affinity TRK inhibitors, justifying its procurement over other, less-characterized heterocyclic starting materials for this target.
- [1] BindingDB. BDBM267453: IC50 Data for TrkA. Binding Database, 2023. View Source
